![molecular formula C16H27NO12 B043344 prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate CAS No. 209977-55-9](/img/structure/B43344.png)

prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

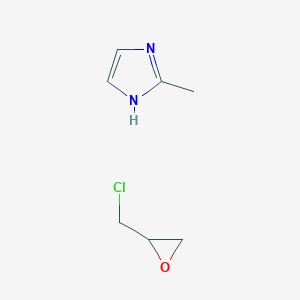

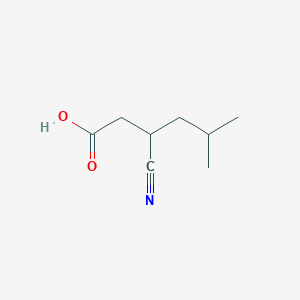

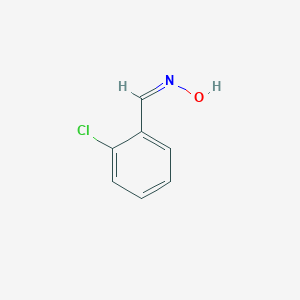

Prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate, also known as Prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate, is a useful research compound. Its molecular formula is C16H27NO12 and its molecular weight is 425.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pest Control

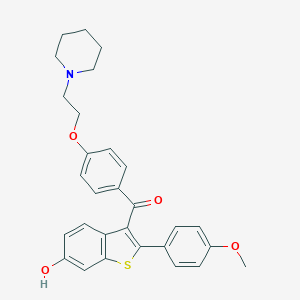

The compound has been found to be effective in controlling agricultural pests such as Spodoptera litura and Helicoverpa armigera . It has shown high antifeedant activity on these pests (80.80% and 84.49% respectively), and larvicidal activity (82.77% and 88.00% respectively) at a concentration of 25 μg/mL .

Mosquito Larvicidal Activity

N-Allyloxycarbonyl-|A-lactosamine has also been used as a larvicide against mosquito vectors such as Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . The compound has shown significant mortality rates against these species .

Antioxidant Activities

The compound has been associated with antioxidant activities . This could potentially make it useful in various health and wellness applications.

Alternative to Synthetic Insecticides

Due to its bioefficacy, N-Allyloxycarbonyl-|A-lactosamine is being considered as an alternative to synthetic insecticides . This could help reduce the deleterious effects of commercial pesticides or insecticides .

Promotor of 1,2-trans-glucosylations

The compound has been identified as a potential new route to 1,2-trans-glucosylations . This could have implications in various biochemical processes and applications.

Wirkmechanismus

Target of Action

N-Allyloxycarbonyl-β-Lactosamine, also known as prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate, is a complex carbohydrate molecule. Its primary targets are likely to be enzymes or receptors that interact with carbohydrates, particularly those involved in glycosylation processes .

Mode of Action

It is known that n-allyloxycarbonyl-β-lactosamine can participate in glycosylation reactions, acting as a promoter of 1,2-trans-glucosylations . This suggests that it may interact with its targets by donating or accepting carbohydrate groups, thereby modifying the structure and function of target molecules .

Biochemical Pathways

N-Allyloxycarbonyl-β-Lactosamine is involved in the synthesis of glycan fragments of glycoproteins . These glycans play key roles in various biological processes, including cell-cell recognition and immunochemical events . The compound’s role in these pathways could have significant downstream effects, potentially influencing a wide range of cellular functions.

Pharmacokinetics

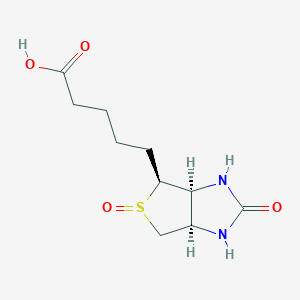

Similar compounds, such as n-acetylgalactosamine-conjugated small interfering rnas, have been shown to be quickly distributed to the liver following subcutaneous administration . This suggests that N-Allyloxycarbonyl-β-Lactosamine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of N-Allyloxycarbonyl-β-Lactosamine’s action are likely to be diverse, given its involvement in glycosylation processes. For instance, it may influence the structure of glycoproteins, potentially affecting their function and the cellular processes they are involved in

Action Environment

Environmental factors can significantly influence the action of N-Allyloxycarbonyl-β-Lactosamine. For example, the compound has been shown to have high antifeedant and larvicidal activity against certain agricultural pests and mosquito vectors at a concentration of 25 μg/mL . This suggests that the compound’s efficacy may be influenced by factors such as concentration and the presence of target organisms.

Eigenschaften

IUPAC Name |

prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO12/c1-2-3-26-16(25)17-8-10(21)13(7(5-19)27-14(8)24)29-15-12(23)11(22)9(20)6(4-18)28-15/h2,6-15,18-24H,1,3-5H2,(H,17,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVZAAFFTWSDID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)